1,3-Dibromopropane-d6
Description
Contextual Role of 1,3-Dibromopropane-d6 within Deuterated Compound Scholarship
Within the broad family of deuterated compounds, this compound holds a significant position. It is the deuterated analog of 1,3-dibromopropane (B121459), where all six hydrogen atoms have been replaced with deuterium (B1214612). This specific isotopic labeling makes it a valuable tool in various research areas. One of its primary applications is as an internal standard in analytical chemistry, particularly in mass spectrometry-based techniques. Its known concentration and distinct mass allow for the precise quantification of its non-deuterated counterpart or other analytes in complex mixtures, such as environmental or biological samples.
Furthermore, this compound is utilized in mechanistic studies of chemical reactions. By incorporating this labeled compound into a reaction, chemists can track the movement and transformation of the propane (B168953) backbone, elucidating reaction pathways and intermediates. It also serves as a building block in organic synthesis for creating more complex deuterated molecules, which are crucial for pharmaceutical research and the development of new materials. researchgate.net The unique properties of this compound, stemming from its isotopic composition, make it an indispensable tool for researchers seeking to unravel the complexities of chemical and biological systems.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-1,1,2,2,3,3-hexadeuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Br2/c4-2-1-3-5/h1-3H2/i1D2,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEFLKXRACNJHOV-NMFSSPJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])Br)C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718713 | |
| Record name | 1,3-Dibromo(~2~H_6_)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120404-22-0 | |
| Record name | 1,3-Dibromo(~2~H_6_)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 120404-22-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1,3 Dibromopropane D6
Strategic Approaches to Deuterium (B1214612) Incorporation at Specific Sites
The precise placement of deuterium atoms is crucial for the intended application of the labeled compound. Various synthetic strategies have been developed to control the location of deuterium incorporation in 1,3-dibromopropane-d6.
Free Radical Addition Reactions in Deuterated Solvents and Reagents
Free radical addition reactions offer a viable route for the synthesis of 1,3-dibromopropane (B121459) and its deuterated analogs. The non-deuterated compound can be prepared through the free radical addition of hydrogen bromide to allyl bromide. wikipedia.orgchemicalbook.com For the synthesis of this compound, a similar approach can be envisioned using deuterated starting materials.
The mechanism of free radical addition involves initiation, propagation, and termination steps. savemyexams.comwikipedia.org In the context of deuterating 1,3-dibromopropane, the propagation steps are critical for deuterium incorporation. A bromine radical, generated from a suitable initiator under UV light or heat, would add to a deuterated allyl bromide precursor. The resulting bromoalkyl radical then abstracts a deuterium atom from a deuterated source, such as deuterium bromide (DBr), to yield the final product and regenerate the bromine radical, continuing the chain reaction. wikipedia.org The use of deuterated solvents is essential to prevent unwanted proton incorporation.
Nucleophilic Substitution Reactions with Deuterated Precursors
Nucleophilic substitution reactions provide a robust method for synthesizing this compound from a deuterated precursor. A common starting material is a deuterated version of 1,3-propanediol (B51772). The hydroxyl groups of the diol are substituted by bromide ions, typically from a source like hydrobromic acid. researchgate.net To achieve full deuteration in the final product, it is imperative to use deuterated 1,3-propanediol (1,3-propanediol-d8) and a deuterated acid, such as deuterium bromide (DBr) or deuterated sulfuric acid (D₂SO₄), to prevent H/D exchange.
The reaction mechanism is typically SN2, especially for primary alcohols, where the bromide ion directly displaces the protonated hydroxyl group (oxonium ion). researchgate.netscribd.com The use of a strong acid protonates the hydroxyl groups, converting them into a better leaving group (water or, in this case, D₂O). The steric hindrance at the primary carbons of 1,3-propanediol favors the S_N2 pathway. acs.org
For instance, the reaction of 1,3-propanediol-d8 (B1469529) with DBr would proceed as follows: Br(CD₂)₃Br + 2 D₂O
This method allows for high levels of deuterium incorporation, provided that the starting materials are of high isotopic purity and the reaction conditions are strictly anhydrous to avoid contamination from atmospheric moisture.
Electrochemical Dehalogenative Deuteration Techniques
Electrochemical methods present a green and efficient alternative for deuteration, often using heavy water (D₂O) as an economical deuterium source. xmu.edu.cnsciopen.comnih.gov This technique involves the reductive dehalogenation of a polyhalogenated precursor at an electrode surface. xmu.edu.cn For the synthesis of this compound, a suitable starting material could be a polybrominated propane (B168953) derivative with deuterium already incorporated at the desired positions, or the deuteration can occur concurrently with dehalogenation.
The general mechanism involves the transfer of electrons from the cathode to the organic halide, leading to the cleavage of the carbon-halogen bond and the formation of a radical or carbanion intermediate. sciopen.com This reactive intermediate then abstracts a deuterium atom from the D₂O present in the electrolyte solution. nih.gov The choice of electrode material and reaction conditions, such as current density and solvent, is crucial for optimizing the yield and selectivity of the deuteration process. xmu.edu.cn This approach avoids the need for expensive deuterated reagents and transition metal catalysts, making it an attractive method for synthesizing deuterated compounds. xmu.edu.cnsciopen.com
Catalytic Hydrogen-Deuterium Exchange Protocols
Catalytic hydrogen-deuterium (H/D) exchange is a powerful technique for introducing deuterium into organic molecules. wikipedia.org This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or other transition metal complexes, in the presence of a deuterium source like D₂ gas or D₂O. ansto.gov.auatlanchimpharma.comoaepublish.com
For the synthesis of this compound, a precursor like 1,3-dibromopropane could undergo H/D exchange under catalytic conditions. The exchange reaction on oxide surfaces like alumina (B75360) has been studied for propane, indicating that specific surface properties are crucial for the reaction. rsc.org The mechanism often involves the reversible activation of C-H bonds on the catalyst surface, allowing for the exchange with deuterium atoms from the deuterium source. acs.org The efficiency of the exchange and the degree of deuteration can be influenced by factors such as the choice of catalyst, temperature, pressure, and the nature of the substrate. wikipedia.organsto.gov.au
Optimization Strategies for Deuteration Yield and Isotopic Purity
Achieving high deuteration yield and isotopic purity is paramount for the utility of this compound in its applications. researchgate.net Several strategies can be employed to optimize these parameters.
Key Optimization Strategies:
Strict Anhydrous Conditions: The exclusion of moisture is critical to prevent proton contamination. This can be achieved by using thoroughly dried glassware, inert atmospheres (e.g., nitrogen or argon), and anhydrous deuterated solvents. labinsights.nl
High Purity Deuterated Reagents: The isotopic purity of the final product is directly dependent on the purity of the deuterated starting materials and reagents. Using reagents with the highest available deuterium content is essential.
Catalyst Selection and Optimization: In catalytic H/D exchange, the choice of catalyst and its support can significantly impact the efficiency and selectivity of deuteration. For nucleophilic substitution reactions, using a deuterated acid catalyst like D₂SO₄ instead of H₂SO₄ prevents unwanted proton exchange.
Reaction Parameter Control: Optimizing reaction conditions such as temperature, pressure, and reaction time is crucial. For instance, in electrochemical deuteration, controlling the current density can affect the reaction efficiency. xmu.edu.cn In catalytic exchange, higher temperatures and pressures can increase the rate of exchange but may also lead to side reactions. ansto.gov.au
Iterative Processes: In some cases, multiple cycles of a deuteration reaction may be necessary to achieve the desired level of isotopic enrichment. researchgate.net
Purification Techniques: After synthesis, purification methods such as distillation or chromatography are employed to remove any non-deuterated or partially deuterated impurities, thereby increasing the isotopic purity of the final product.
The following table summarizes optimization strategies for different synthetic methods:
Table 1: Optimization Strategies for Deuteration of this compound| Synthetic Method | Key Optimization Parameters | Expected Outcome |
|---|---|---|
| Free Radical Addition | Use of deuterated initiators and solvents. | Reduced proton contamination. |
| Nucleophilic Substitution | Strict anhydrous conditions, use of D₂SO₄ catalyst. | Prevention of proton exchange, high isotopic purity. |
| Electrochemical Deuteration | Control of current density, choice of electrode material. xmu.edu.cn | Improved reaction efficiency and yield. |
| Catalytic H/D Exchange | Catalyst selection, optimization of temperature and pressure. ansto.gov.au | Enhanced deuteration levels and selectivity. |
Comprehensive Analytical Characterization of Deuterated Synthetic Products
A thorough analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. A combination of spectroscopic techniques is typically employed for this purpose. ansto.gov.aursc.orgrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR is used to determine the absence of protons and thus the degree of deuteration. The presence of any residual proton signals indicates incomplete deuteration.
²H NMR (D-NMR): Deuterium NMR provides direct evidence of deuterium incorporation and can be used to confirm the positions of the deuterium atoms within the molecule. The chemical shifts in ²H NMR are very similar to those in ¹H NMR, aiding in spectral interpretation.
¹³C NMR: Carbon-13 NMR can also be used to confirm the structure of the compound and may show coupling between carbon and deuterium atoms (C-D coupling), which provides further evidence of deuteration.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the isotopic purity of deuterated compounds. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) is particularly useful for distinguishing between different isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its isotopic distribution, the percentage of the d6 species and any partially deuterated (d1-d5) or non-deuterated (d0) species can be accurately quantified. rsc.org
Other Analytical Techniques:
Gas Chromatography (GC): When coupled with mass spectrometry (GC-MS), GC can separate the deuterated product from any impurities, allowing for a more accurate determination of its chemical and isotopic purity.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of C-D bonds, which have characteristic stretching and bending vibrations at lower frequencies compared to C-H bonds.
The combination of these analytical methods provides a comprehensive characterization of the synthesized this compound, ensuring its suitability for its intended applications. rsc.orgrsc.org
Table 2: Analytical Techniques for Characterizing this compound
| Analytical Technique | Information Obtained |
|---|---|
| ¹H NMR | Degree of deuteration (absence of proton signals). |
| ²H NMR | Direct confirmation and location of deuterium atoms. |
| ¹³C NMR | Structural confirmation, C-D coupling. |
| Mass Spectrometry (MS) | Isotopic purity, quantification of isotopologues. researchgate.netnih.gov |
| Gas Chromatography (GC) | Chemical purity, separation of impurities. |
| Infrared (IR) Spectroscopy | Presence of C-D bonds. |
Spectroscopic Verification of Deuterium Enrichment via Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds and serves as a definitive method for verifying the isotopic enrichment of deuterated molecules like this compound. rsc.orgrsc.org This verification process can employ both proton (¹H) and deuterium (²H) NMR spectroscopy to confirm the successful replacement of hydrogen atoms with deuterium and to assess the isotopic purity. rsc.orgwikipedia.org
In ¹H NMR spectroscopy, the analysis focuses on the absence or significant diminution of signals corresponding to the protons in the non-deuterated analogue. rsc.org For 1,3-Dibromopropane, one would expect characteristic signals for the methylene (B1212753) protons. In a highly enriched sample of this compound, the intensity of these proton signals is drastically reduced, and their near-absence confirms a high degree of deuteration. rsc.org This provides a clear indication of the extent of isotopic labeling at specific positions within the molecule.
Conversely, Deuterium NMR (²H NMR) spectroscopy directly observes the deuterium nuclei. wikipedia.org Unlike ¹H NMR, which has a spin of 1/2, deuterium has a spin of 1. wikipedia.org For a highly deuterated compound, the ²H NMR spectrum will show strong signals corresponding to the deuterium atoms, whereas a compound with natural isotopic abundance would yield a very weak signal, as the natural abundance of deuterium is only about 0.016%. wikipedia.org An advantage of ²H NMR is that it renders all proton signals "transparent," resulting in a clean spectrum that is particularly useful for structural verification and identifying any deuterated impurities. Under appropriate experimental conditions, the peak integrals in a ²H NMR spectrum can be relatively quantitative, allowing for the determination of the deuterium atom percentage.
The combination of these NMR techniques provides a comprehensive evaluation of the isotopic enrichment. rsc.org While ¹H NMR confirms the removal of protons, ²H NMR confirms the presence and quantifies the incorporation of deuterium, ensuring the structural integrity and isotopic purity of this compound. rsc.org
Table 1: Comparative NMR Analysis for Verifying Deuteration of this compound
| Spectroscopic Technique | Expected Observation for High Deuterium Enrichment | Information Gained |
| Proton (¹H) NMR | Significant reduction or complete absence of proton signals in the regions expected for C-H bonds. rsc.org | Confirms the successful replacement of hydrogen atoms by deuterium. |
| Deuterium (²H) NMR | Strong, distinct signals corresponding to the C-D bonds. wikipedia.org | Directly detects and allows for the quantification of incorporated deuterium. |
Mass Spectrometric Determination of Isotopic Abundance and Distribution
Mass spectrometry (MS) is an indispensable analytical technique for determining the isotopic abundance and distribution in deuterated compounds such as this compound. rsc.org It provides precise data on the mass-to-charge ratio (m/z) of the molecule, allowing for the differentiation between the fully deuterated compound and any partially deuterated or non-deuterated species. rsc.orgrsc.org
The core of this method involves analyzing the molecular ion cluster in the mass spectrum. The molecular weight of this compound (C₃D₆Br₂) is higher than its non-deuterated counterpart, 1,3-Dibromopropane (C₃H₆Br₂), due to the mass difference between deuterium (approx. 2.014 amu) and protium (B1232500) (approx. 1.008 amu). High-resolution mass spectrometry (HR-MS) is particularly effective, as it can accurately measure these mass differences. rsc.org
By recording a full scan mass spectrum, analysts can identify and integrate the signals corresponding to each isotopologue (d0, d1, d2, d3, d4, d5, and d6). rsc.org The relative intensities of these isotopic peaks directly correlate to the abundance of each species in the sample. For instance, the presence of a peak corresponding to the d5 species (C₃HD₅Br₂) alongside the main d6 peak indicates incomplete deuteration. rsc.org The percentage of isotopic purity is calculated from the integrated areas of these ion signals. rsc.orgrsc.org This quantitative analysis is crucial for applications where a high and known level of isotopic enrichment is required to ensure the accuracy of experimental results, such as when the compound is used as an internal standard. rsc.org
Table 2: Theoretical Mass-to-Charge (m/z) Ratios for Isotopologues of 1,3-Dibromopropane
| Isotopologue | Molecular Formula | Theoretical Monoisotopic Mass (m/z)¹ |
| Non-deuterated (d0) | C₃H₆⁷⁹Br₂ | 199.88 |
| Partially deuterated (d1) | C₃H₅D⁷⁹Br₂ | 200.89 |
| Partially deuterated (d2) | C₃H₄D₂⁷⁹Br₂ | 201.89 |
| Partially deuterated (d3) | C₃H₃D₃⁷⁹Br₂ | 202.90 |
| Partially deuterated (d4) | C₃H₂D₄⁷⁹Br₂ | 203.91 |
| Partially deuterated (d5) | C₃HD₅⁷⁹Br₂ | 204.91 |
| Fully deuterated (d6) | C₃D₆⁷⁹Br₂ | 205.92 |
¹Calculations are based on the most abundant bromine isotope (⁷⁹Br) for clarity. The actual mass spectrum will show a characteristic pattern due to the presence of the ⁸¹Br isotope.
Applications of 1,3 Dibromopropane D6 in Mechanistic and Analytical Chemistry Research
Elucidation of Reaction Mechanisms through Kinetic Isotope Effects
The substitution of hydrogen with deuterium (B1214612) in a molecule can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect is a powerful probe for understanding reaction mechanisms, particularly for identifying rate-determining steps and characterizing transition states. libretexts.orgyoutube.com
The kinetic isotope effect is broadly classified into two types: primary and secondary. A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. youtube.comslideshare.net For C-H versus C-D bonds, the rate of reaction involving the C-H bond is typically 6–10 times faster than that of the C-D bond. wikipedia.org This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, requiring more energy to break. gmu.edu A significant primary KIE (kH/kD > 1) is therefore indicative of C-H bond cleavage in the rate-limiting step. libretexts.org
Secondary KIEs occur when the isotopically substituted bond is not directly involved in bond-breaking or formation during the rate-determining step. youtube.comprinceton.edu These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). gmu.eduprinceton.edu They often arise from changes in hybridization at the carbon atom bearing the isotope. princeton.edu For example, a change from sp3 to sp2 hybridization during a reaction typically results in a normal secondary KIE, while a change from sp2 to sp3 results in an inverse KIE. psgcas.ac.in
In the context of 1,3-dibromopropane-d6, studying its reactions, such as nucleophilic substitutions, and comparing the rates to its non-deuterated counterpart can reveal detailed mechanistic information. For instance, a significant primary KIE would suggest that the C-Br bond cleavage is not the sole event in the rate-determining step, but that a C-H (or C-D) bond is also being broken, as might occur in an E2 elimination pathway. Conversely, a small or negligible KIE would point towards a mechanism where the C-H bonds are not significantly involved in the slowest step, such as an SN2 or SN1 reaction.
| KIE Type | kH/kD Value | Implication for Rate-Determining Step | Example Reaction Type |
| Primary | > 1 (Normal) | Bond to the isotope is broken/formed. | E2 Elimination |
| Secondary | > 1 (Normal) | Change in hybridization from sp3 to sp2 at the isotopic center. | SN1 Solvolysis |
| Secondary | < 1 (Inverse) | Change in hybridization from sp2 to sp3 at the isotopic center. | Nucleophilic addition to a carbonyl |
| Secondary | ≈ 1 | No significant change in bonding or hybridization at the isotopic center. | Remote functional group modification |
The theoretical foundation of the kinetic isotope effect lies in transition state theory and the vibrational frequencies of molecules. princeton.edu The substitution of a lighter isotope with a heavier one (e.g., hydrogen with deuterium) increases the reduced mass of the system, which in turn lowers the vibrational frequency of the corresponding bond. gmu.edu This leads to a lower zero-point energy (ZPE) for the bond involving the heavier isotope.
The difference in ZPE between the reactant and the transition state determines the magnitude of the primary KIE. princeton.edu In a reaction where a C-H bond is broken, this vibrational mode in the reactant is converted into a translational motion along the reaction coordinate in the transition state. princeton.edu Since the C-D bond has a lower ZPE in the reactant state, the activation energy for breaking the C-D bond is higher than that for the C-H bond, resulting in a slower reaction rate for the deuterated compound. gmu.edu
Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to model the vibrational frequencies of both the ground state and transition state structures of 1,3-dibromopropane (B121459) and its d6 isotopologue. researchgate.net These calculations allow for the prediction of KIEs, which can then be compared with experimental values to validate proposed reaction mechanisms and transition state geometries. These computational models can also help to understand more subtle electronic and steric isotope effects that may influence reaction pathways. nih.gov
The use of deuterium labeling, as in this compound, is a well-established method for pinpointing the rate-determining step of a multi-step reaction. libretexts.org By systematically replacing hydrogens with deuteriums at different positions in a molecule and measuring the resulting KIE, chemists can determine which bonds are broken or formed during the slowest step of the reaction.
For example, if a reaction involving 1,3-dibromopropane has several potential mechanistic pathways, observing a significant primary KIE upon using this compound would provide strong evidence for a mechanism that involves C-D bond cleavage in its rate-limiting step. psgcas.ac.in The magnitude of the KIE can also offer insights into the structure of the transition state. A maximal primary KIE is typically observed when the transition state is symmetric, with the hydrogen (or deuterium) atom being equally shared between the donor and acceptor atoms. princeton.edu Deviations from this maximal value can indicate whether the transition state is more "reactant-like" or "product-like," in accordance with the Hammond postulate. princeton.edu
Furthermore, secondary KIEs can provide information about changes in the steric and electronic environment of the molecule at the transition state. nih.gov For instance, in a nucleophilic substitution reaction, a secondary KIE can help to distinguish between an SN1 mechanism, which involves a change in hybridization from sp3 to sp2 at the reaction center, and an SN2 mechanism, where the sp3 hybridization is maintained in the transition state.
Theoretical Interpretation of Isotopic Perturbations on Reaction Rates and Pathways
Quantitative Analysis in Complex Chemical and Environmental Matrices
This compound is a crucial tool in analytical chemistry, particularly in mass spectrometry-based techniques, where it is used to improve the accuracy and precision of quantitative measurements.
In quantitative mass spectrometry, an internal standard is a compound that is added in a known amount to a sample before analysis. cerilliant.com The ideal internal standard has chemical and physical properties very similar to the analyte of interest but can be distinguished by the mass spectrometer. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standards. cerilliant.com
When analyzing for its non-deuterated counterpart, 1,3-dibromopropane, or other related brominated compounds, this compound is added to the sample. Because it is chemically almost identical to the analyte, it behaves similarly during sample preparation, extraction, and chromatography. cerilliant.com Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. In the mass spectrometer, the analyte and the internal standard are separated by their mass-to-charge ratio (m/z). The ratio of the signal intensity of the analyte to that of the internal standard is then used for quantification. This ratiometric measurement corrects for variations in sample handling, injection volume, and instrument response, leading to significantly improved analytical precision and accuracy. cerilliant.com
For example, in environmental monitoring, this compound can be used as an internal standard for the quantification of volatile organic compounds, including disinfection byproducts in water samples, using gas chromatography-mass spectrometry (GC-MS).
| Analytical Technique | Matrix | Analyte(s) | Role of this compound | Benefit |
| GC-MS | Environmental Water | Volatile Organic Compounds, Disinfection Byproducts | Internal Standard | Corrects for variability in sample preparation and instrument response, increasing precision. |
| LC-MS/MS | Biological Fluids | Drug Metabolites | Internal Standard | Improves accuracy of quantification by accounting for matrix effects and extraction efficiency. |
Isotope dilution mass spectrometry (IDMS) is a definitive analytical method for achieving high-accuracy quantification of trace-level compounds. osti.govepa.gov This technique involves adding a known amount of an isotopically enriched standard (the "spike"), such as this compound, to a precisely weighed amount of a sample containing the analyte of interest (the non-deuterated compound). osti.gov
After the spike is added, it is crucial to ensure complete equilibration and homogenization with the sample analyte. osti.gov The mixture is then analyzed by mass spectrometry to measure the altered isotopic ratio of the element or molecule. epa.gov Because the amount of the spike added, the natural isotopic abundances, and the enriched isotopic abundance of the spike are all known, the concentration of the analyte in the original sample can be calculated with a high degree of accuracy. epa.gov
A key advantage of IDMS is that quantitative recovery of the analyte from the sample matrix is not necessary for accurate results, as the measurement is based on the ratio of isotopes. osti.govepa.gov This makes IDMS particularly powerful for analyzing complex matrices where analyte losses during sample preparation are common. The use of this compound in IDMS allows for the highly accurate determination of its non-deuterated form or other brominated compounds in various samples, from environmental to biological, at very low concentrations. epa.govnih.gov
Application in Nuclear Magnetic Resonance Spectroscopy for Structural Analysis and Signal Suppression
This compound, the deuterated analog of 1,3-dibromopropane, serves a crucial role in Nuclear Magnetic Resonance (NMR) spectroscopy, a primary technique for elucidating molecular structures. iitk.ac.in Its primary application lies in its use as an internal standard and as a component of deuterated solvents, which are essential for NMR analysis. iastate.edu
In ¹H NMR spectroscopy, the presence of non-deuterated solvents would generate large signals that could obscure the signals from the analyte of interest. By using deuterated solvents, such as those containing this compound, the solvent signals are minimized, allowing for clear observation of the compound being studied. binghamton.edu This is particularly important when dealing with dilute samples or when specific regions of the spectrum need to be analyzed without interference.
Furthermore, this compound is utilized as an internal standard for quantitative NMR (qNMR). In qNMR, the concentration or purity of a substance is determined by comparing the integral of its NMR signal to that of a standard with a known concentration. ox.ac.uk The six deuterium atoms in this compound give it a distinct mass signature, and its simple spectrum allows for accurate integration. ox.ac.uk This makes it a reliable reference for quantifying other substances in a mixture.
The use of deuterated compounds like this compound also plays a role in signal suppression techniques. In instances where residual protonated solvent signals remain, specific NMR pulse sequences can be employed to irradiate and thus suppress these unwanted signals. binghamton.educopernicus.org The presence of a deuterated lock signal, provided by compounds like this compound, is essential for the stability of the spectrometer and the effectiveness of these suppression methods.
Below is a table summarizing the key NMR properties and applications of this compound:
| Property/Application | Description |
| Isotopic Labeling | All six hydrogen atoms are replaced with deuterium (D), providing a distinct mass signature. |
| Internal Standard | Used in quantitative NMR (qNMR) for accurate determination of analyte concentration and purity. |
| Deuterated Solvent Component | Minimizes solvent signals in ¹H NMR, allowing for clearer spectra of the analyte. binghamton.edu |
| Signal Suppression | Facilitates the suppression of residual protonated solvent signals for cleaner spectra. binghamton.educopernicus.org |
| Structural Elucidation | Aids in the detailed analysis of molecular structures by providing a "silent" background in ¹H NMR. iitk.ac.in |
Tracing Environmental Pathways and Fate of Chemical Species
Use of Isotopic Tracers in Environmental Transport and Transformation Studies
The stable, non-radioactive nature of deuterated compounds like this compound makes them valuable as isotopic tracers in environmental science. wikipedia.org These tracers are used to track the movement and transformation of substances in various environmental compartments, including soil and water. iitk.ac.inisotope.com By introducing a deuterated compound into a system, scientists can follow its path and understand how it and similar non-deuterated chemicals are transported and degraded.
The key principle behind using isotopic tracers is that while the deuterated and non-deuterated forms of a compound have nearly identical chemical properties, their mass difference allows them to be distinguished by analytical techniques such as mass spectrometry and NMR. wikipedia.org This enables researchers to introduce a labeled compound and monitor its concentration and transformation products over time and distance, providing direct insight into environmental processes. isotope.com
For instance, deuterated compounds are used in hydrological studies to trace groundwater movement, map wastewater dispersion, and monitor the environmental impact of industrial activities. isotope.comzeochem.com The use of stable isotopes like deuterium is often preferred over radioactive isotopes due to fewer regulatory hurdles and environmental concerns. isotope.com
The data below illustrates the properties of 1,3-dibromopropane relevant to its potential use as an environmental tracer, compared to its non-deuterated counterpart.
| Property | 1,3-Dibromopropane | This compound | Significance for Tracer Studies |
| Molecular Formula | C₃H₆Br₂ | C₃D₆Br₂ | The mass difference allows for easy detection and quantification. |
| Molecular Weight | 201.89 g/mol nih.gov | 207.92 g/mol | Distinguishable by mass-sensitive analytical instruments. wikipedia.org |
| Reactivity | The C-H bond is weaker than the C-D bond, leading to faster reactions in the non-deuterated form. | The C-D bond is stronger, leading to slower reactions (kinetic isotope effect). | This difference can be used to study reaction mechanisms and degradation pathways. |
| Environmental Fate | Expected to have moderate mobility in soil and volatilize from water surfaces. nih.gov | Expected to have similar mobility and volatilization characteristics. | Allows for tracing the physical transport of the compound class. itrcweb.org |
Monitoring of Anthropogenic Chemical Dispersion and Bioaccumulation in Ecosystems
Isotopically labeled compounds, including deuterated ones, are instrumental in monitoring the dispersion of anthropogenic (human-made) chemicals in the environment and their subsequent uptake by living organisms, a process known as bioaccumulation. wikipedia.orgresearchgate.net By using a deuterated tracer, researchers can simulate the release of a pollutant and track its distribution in air, water, soil, and biota.
These studies are crucial for assessing the environmental risk of various chemicals. For example, a deuterated compound can be added to a system to understand how a structurally similar pesticide or industrial chemical disperses from its source and accumulates in the food web. nih.gov Trophic magnification factors (TMFs), which indicate whether a chemical's concentration increases up the food chain, can be more reliably determined using isotopically labeled compounds. researchgate.net
While specific studies on the bioaccumulation of this compound are not prevalent in the searched literature, the principles of using deuterated tracers are well-established for other compounds. The non-deuterated form, 1,3-dibromopropane, is known to be toxic to aquatic life, and understanding its environmental fate is important. cdhfinechemical.comscbt.com Using this compound in controlled studies could provide precise data on the bioaccumulation potential of this class of brominated hydrocarbons without introducing additional net toxicity to the system.
Research on similar compounds, like the cyclic siloxane D6 (dodecamethylcyclohexasiloxane), has shown that while some studies indicate a potential for bioaccumulation, others show it does not significantly biomagnify in the food web. researchgate.netsilicones.eu Such studies highlight the complexity of bioaccumulation processes and the need for precise tools like isotopic tracers.
Advanced Research Applications of 1,3 Dibromopropane D6 in Materials Science
Utilization as a Deuterated Monomer in Polymer Synthesis
The isotopic labeling of polymers with deuterium (B1214612) is a powerful technique in materials science, providing a unique window into their structure and dynamics. 1,3-Dibromopropane-d6, a deuterated version of 1,3-dibromopropane (B121459), serves as a crucial building block in the synthesis of such labeled polymers. Its use as a deuterated monomer allows for the precise introduction of deuterium atoms into the polymer backbone, enabling detailed investigations that would otherwise be impossible.
Synthetic Routes to Deuterated Poly((dimethyliminio)propylene) and Related Polymeric Systems
The synthesis of deuterated polymers often necessitates the use of deuterated monomers from the outset, as direct hydrogen-deuterium exchange on the final polymer is frequently impractical. sine2020.eu this compound can be employed in various polymerization reactions to create deuterated polymer chains. For instance, it can participate in condensation polymerizations by reacting with difunctional nucleophiles.
Furthermore, 1,3-dibromopropane is a known reactant in the synthesis of various polymeric ionic liquids (PILs). google.com These reactions can involve quaternization of amine-containing monomers or cross-linking reactions. By substituting the standard 1,3-dibromopropane with its deuterated analog, this compound, a range of deuterated PILs can be synthesized for specialized research applications.
Deuterium Labeling for Neutron Scattering Investigations of Polymer Structure and Morphology
Neutron scattering is a premier technique for probing the structure and morphology of polymeric materials on a molecular scale. The significant difference in the neutron scattering lengths of hydrogen and deuterium atoms is the cornerstone of this application. acs.org By selectively deuterating specific polymer chains or segments using monomers like this compound, researchers can create "contrast" within a sample, making it possible to distinguish and analyze the conformation of individual chains even in dense systems like melts or concentrated solutions. acs.orgoup.comuc.edu
Small-angle neutron scattering (SANS) is particularly powerful in this regard. mdpi.com When a polymer synthesized with this compound is blended with its non-deuterated counterpart, the deuterated chains scatter neutrons differently, allowing for the determination of key structural parameters such as the radius of gyration (Rg) of individual polymer coils. mdpi.com This contrast variation technique enables the deconvolution of structural features of different components within a material. berstructuralbioportal.org For example, it allows for the separation of scattering signals from different polymers in a blend, which is not possible with unlabeled materials. berstructuralbioportal.org
The following table summarizes the key advantages of using deuterium labeling in neutron scattering studies of polymers:
| Feature | Description | Source |
| Contrast Matching | By adjusting the deuterium content, the scattering from one component can be "matched" to the solvent, making it effectively invisible to neutrons and highlighting the structure of the other components. | acs.org |
| Component Deconvolution | Allows for the separate analysis of different polymer components in a blend or composite material. | berstructuralbioportal.org |
| Single Chain Conformation | Enables the study of the size and shape of individual polymer chains in the bulk state. | acs.orgmdpi.com |
| Interface Analysis | Provides detailed information about the interfaces between different polymer phases. | uc.edu |
Examination of Deuteration Effects on Polymer Chain Dynamics and Conformational Behavior
While deuterium labeling is an invaluable tool, it is not entirely benign. The change in atomic mass upon deuteration can subtly alter the physical properties of the polymer, including its chain dynamics and conformational behavior. acs.org These "isotope effects" are generally small but can become significant, particularly near phase transitions or at the Flory Θ-temperature, where interactions are finely balanced. acs.org
Research has shown that deuteration can influence the thermodynamics of polymer solutions and blends. acs.org For instance, studies on deuterated polystyrene revealed that it has a smaller segment size and coils more tightly than its protonated counterpart at the Θ-temperature. acs.org This indicates that deuteration can increase intrachain interactions. acs.org
Furthermore, deuteration can affect the crystallinity of polymers. In some cases, deuteration of the main chain has been found to reduce crystallinity, a phenomenon attributed to quantum nuclear effects related to zero-point vibrational energy and dipole fluctuations. researchgate.netnih.gov The impact of deuteration on chain dynamics can also be observed using techniques like quasielastic neutron scattering (QENS) and neutron spin echo (NSE) spectroscopy, which probe polymer motions over various length and time scales. mdpi.com Understanding these deuteration effects is crucial for the accurate interpretation of neutron scattering data and for leveraging isotopic substitution to fine-tune material properties. acs.orgresearchgate.net
Role in the Design and Development of Isotopic Cross-linking Agents
This compound can also be utilized as a deuterated cross-linking agent in the synthesis of polymer networks. Cross-linking is a process that connects polymer chains, forming a three-dimensional network structure that enhances the material's mechanical properties and thermal stability.
By using a deuterated cross-linker like this compound, the cross-link points within the polymer network can be specifically labeled. This isotopic labeling is highly advantageous for a variety of analytical techniques aimed at characterizing the network structure. For example, in neutron scattering experiments, the deuterated cross-links would provide strong contrast, allowing for the direct visualization and quantification of the cross-link density and distribution within the material. This information is critical for understanding the relationship between the network architecture and the macroscopic properties of the polymer.
The use of this compound as a cross-linking agent is analogous to the use of its non-deuterated counterpart in the synthesis of various cross-linked polymer systems, including polymeric ionic liquids. google.com The key difference and advantage lie in the isotopic label, which provides a powerful handle for advanced structural and dynamic analysis.
Computational Chemistry and Theoretical Modeling of 1,3 Dibromopropane D6
Quantum Mechanical Calculations for Understanding Isotopic Effects on Molecular Properties
Quantum mechanical calculations are fundamental to understanding the nuanced differences between 1,3-dibromopropane-d6 and its non-deuterated counterpart. The primary distinction arises from the kinetic isotope effect (KIE), a phenomenon where the difference in mass between hydrogen and deuterium (B1214612) influences reaction rates. wikipedia.orglibretexts.org The C-D bond is stronger than the C-H bond, leading to a higher activation energy for reactions involving the cleavage of a C-D bond. libretexts.org This results in slower reaction rates for deuterated compounds in certain mechanistic pathways, such as SN2 reactions.
Computational models can quantify this effect by calculating the zero-point energies (ZPE) of the C-H and C-D bonds. The ZPE is the lowest possible energy that a quantum mechanical system may have. Due to its greater mass, deuterium has a lower vibrational frequency and consequently a lower ZPE than hydrogen. This difference in ZPE between the reactant and the transition state is a key contributor to the primary kinetic isotope effect.
Secondary kinetic isotope effects (SKIEs) are also observed, where isotopic substitution at a position not directly involved in bond breaking still affects the reaction rate. libretexts.org These effects can be normal (kH/kD > 1) or inverse (kH/kD < 1) and are typically smaller than primary KIEs. wikipedia.org Theoretical calculations help to elucidate the origins of these secondary effects, which can be attributed to changes in hybridization or hyperconjugation in the transition state. libretexts.org
Density Functional Theory (DFT) in Mechanistic Predictions and Energetic Profiling
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate predictions of molecular structures, energies, and reaction mechanisms at a manageable computational cost. nih.govmdpi.com DFT calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound, allowing for the identification of transition states and the calculation of activation barriers. nih.govresearchgate.net
In the context of this compound, DFT can be used to predict how deuteration affects reaction pathways. For instance, in nucleophilic substitution reactions, DFT calculations can model the transition state structures for both the deuterated and non-deuterated reactants. By comparing the energies of these transition states, a theoretical KIE can be calculated, which can then be compared to experimental values to validate the proposed mechanism.
Energetic profiling using DFT also extends to understanding the thermodynamic properties of the molecule. By calculating the total electronic energy, DFT can be used to determine heats of formation and reaction enthalpies. researchgate.net This information is crucial for predicting the feasibility and spontaneity of chemical processes involving this compound. Various functionals, such as B3LYP, are widely used for these predictions, often providing results with good agreement with experimental data. nih.govnih.gov
Table 1: Comparison of Properties for 1,3-Dibromopropane (B121459) and its Deuterated Analogs
| Property | 1,3-Dibromopropane | This compound | 1,3-Dibromopropane-1,1,3,3-d4 |
| CAS Number | 109-64-8 wikipedia.org | 120404-22-0 sigmaaldrich.com | 64528-94-5 |
| Molecular Formula | C3H6Br2 wikipedia.org | C3D6Br2 | BrCD2CH2CD2Br |
| Molecular Weight ( g/mol ) | 201.89 wikipedia.org | 207.92 | 205.91 |
| Boiling Point (°C) | 167 wikipedia.org | 167 (lit.) sigmaaldrich.com | Not available |
| Melting Point (°C) | -34 wikipedia.org | -34 (lit.) sigmaaldrich.com | Not available |
| Density (g/mL at 25°C) | 1.989 wikipedia.org | 2.047 sigmaaldrich.com | Not available |
Simulation of Vibrational Frequencies and Spectroscopic Signatures of Deuterated Species
The vibrational frequencies of a molecule are directly related to the masses of its atoms and the strengths of its bonds. Isotopic substitution, therefore, leads to predictable shifts in the vibrational spectrum. Simulating these frequencies is a powerful application of computational chemistry, particularly DFT, for characterizing deuterated compounds like this compound. nih.gov
Calculations can predict the infrared (IR) and Raman spectra of this compound. nih.gov The heavier mass of deuterium causes the C-D stretching and bending vibrations to appear at lower frequencies compared to the corresponding C-H vibrations in the non-deuterated molecule. These calculated shifts can be compared with experimental spectra to confirm the identity and isotopic purity of the synthesized compound.
Furthermore, computational simulations can aid in the assignment of complex vibrational spectra. nih.gov For a molecule like 1,3-dibromopropane, which can exist in different conformations (e.g., GG, AG, AA), each conformer will have a unique vibrational signature. nih.gov Theoretical calculations can determine the relative energies and vibrational frequencies of these conformers, helping to interpret the experimentally observed spectrum, which may be a composite of multiple conformations. nih.gov Ab initio calculations have been used to show that the GG (C2) conformer is the most stable. nih.gov
Advanced Modeling of Transition States and Reaction Coordinate Analysis in Deuterated Systems
Understanding the precise geometry and energy of the transition state is crucial for a complete picture of a chemical reaction. Advanced computational modeling techniques allow for the detailed exploration of transition states and the analysis of the reaction coordinate, which is the path of lowest energy connecting reactants and products. scm.com
For reactions involving this compound, these methods can reveal subtle details about how deuteration influences the transition state structure. For example, the position of the deuterium atoms relative to the reacting centers can be precisely determined. This information is vital for understanding secondary kinetic isotope effects, which are sensitive to the geometry of the transition state.
Reaction coordinate analysis, often performed using methods like Intrinsic Reaction Coordinate (IRC) calculations, traces the reaction path from the transition state down to the reactants and products. scm.com This analysis confirms that the located transition state indeed connects the intended species. In deuterated systems, this can help visualize how the heavier isotope affects the dynamics of the reaction as it proceeds along the reaction pathway. Ring polymer molecular dynamics (RPMD) is another advanced method that has shown promise in accurately predicting kinetic isotope effects for polyatomic reactions. mit.edu
Emerging Trends and Future Research Trajectories for Deuterated Dibromopropanes
Innovations in Deuterium (B1214612) Labeling Technologies and Strategies
Recent years have seen significant progress in the technologies and strategies used for deuterium labeling. These innovations are moving beyond traditional methods to offer greater precision, efficiency, and versatility in introducing deuterium into molecules. The ability to selectively label specific positions within a molecule, known as partial isotopic labeling, is a key area of development. For instance, compounds like 1,3-Dibromopropane-1,1,3,3-d4, with deuterium at specific carbon atoms, are valuable tools in mechanistic studies where researchers need to track hydrogen/deuterium exchange at particular sites.
A critical aspect of these technologies is ensuring high isotopic purity. Researchers utilize techniques like mass spectrometry (MS) to quantify the deuterium-to-hydrogen ratio and ¹H-NMR spectroscopy to confirm the positions of deuteration. Achieving an isotopic purity of ≥99 atom% D is often crucial for minimizing experimental variability and obtaining reliable results.
Development of Novel Deuteration Reagents and Catalytic Systems
The development of new deuteration reagents and catalytic systems is another major trend. The goal is to create more efficient and selective methods for introducing deuterium. For example, in the synthesis of deuterated compounds, traditional reagents like sulfuric acid (H₂SO₄) are being replaced with their deuterated counterparts, such as deuterated sulfuric acid (D₂SO₄), to prevent unwanted proton exchange and maintain isotopic integrity.
Furthermore, the optimization of radical initiators is being explored to improve yields and reduce the introduction of unintended hydrogen atoms. Substituting standard initiators like AIBN with deuterated versions, such as deuterated benzoyl peroxide, is one such strategy. These advancements in reagent and catalyst design are crucial for the cost-effective and large-scale production of deuterated compounds.
Integration of Green Chemistry Principles in the Synthesis of Deuterated Compounds
There is a growing emphasis on incorporating green chemistry principles into the synthesis of deuterated compounds to minimize environmental impact. This includes the use of less hazardous reagents and solvents, improving reaction efficiency to reduce waste, and developing more sustainable synthetic routes.
For instance, the synthesis of the non-deuterated counterpart, 1,3-dibromopropane (B121459), can be achieved through the free radical addition of hydrogen bromide to allyl bromide or from the reaction of propylene (B89431) glycol with hydrobromic acid. chemicalbook.com Research into adapting these methods for deuterated analogs using greener solvents and catalysts is an active area of investigation. The use of deuterated solvents like D₂O and CDCl₃ under strict anhydrous conditions not only helps in preventing proton contamination but also aligns with the principles of green chemistry by enabling better control and potentially reducing side reactions and purification steps.
Application of Artificial Intelligence and Machine Learning in Deuteration Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in the design and optimization of deuteration processes. These computational approaches can analyze vast datasets of chemical reactions to predict the most effective reagents, catalysts, and reaction conditions for achieving specific deuterium labeling patterns. sigmaaldrich.com
By simulating reaction pathways and predicting outcomes, AI and ML can significantly reduce the number of experiments required, saving time and resources. This is particularly beneficial in the complex field of isotopic labeling, where achieving high selectivity and purity can be challenging. The integration of AI and ML is expected to accelerate the discovery and development of new deuterated compounds and their applications.
Prospective Interdisciplinary Applications in Chemical Research and Development
The unique properties of deuterated dibromopropanes are opening up new avenues for interdisciplinary research and development. Their application as internal standards in mass spectrometry and NMR spectroscopy is well-established, enabling precise quantification and structural analysis in various fields, including metabolomics and environmental analysis.
In materials science, deuterated cross-linking agents like 1,3-Dibromopropane-d6 are being explored for the synthesis of polymers with enhanced properties. The substitution of hydrogen with deuterium can alter the vibrational modes of chemical bonds, which can influence the physical and chemical properties of the resulting materials.
Furthermore, in biological studies, these compounds are used to investigate the metabolism and biochemical pathways of brominated compounds. The use of isotope-labeled substrates like this compound allows researchers to trace the fate of these molecules in biological systems, providing insights into their mechanisms of action and potential toxicity. The study of haloalkane dehalogenases, for example, utilizes isotope-labeled 1,3-Dibromopropane to understand substrate specificity. chemicalbook.comimpurity.comcymitquimica.com
The continued development of deuterated compounds and their applications will likely foster greater collaboration between chemists, biologists, materials scientists, and computational scientists, leading to exciting new discoveries and technologies.
Q & A
Q. How can researchers verify the degree of deuteration in 1,3-Dibromopropane-d6 to ensure isotopic purity for experiments?
Methodological Answer: Utilize mass spectrometry (MS) to quantify the deuterium-to-hydrogen ratio by analyzing isotopic peaks in the molecular ion cluster. Confirm positional deuteration using ¹H-NMR spectroscopy , where proton signals from non-deuterated regions (e.g., residual CH groups) appear as diminished or absent peaks. Isotopic purity ≥99 atom% D is critical for minimizing experimental variability .
Q. What are the key differences in reactivity between this compound and its non-deuterated analog (1,3-Dibromopropane) in nucleophilic substitution reactions?
Methodological Answer: The deuterated compound exhibits a kinetic isotope effect (KIE) due to stronger C-D bonds, which slows reaction rates in SN2 mechanisms. To assess this, compare rate constants (kH/kD) under identical conditions (e.g., reaction with NaI in acetone). Computational modeling (DFT) can further elucidate transition-state differences .
Q. How should this compound be stored to maintain stability in long-term studies?
Methodological Answer: Store in amber glass vials under inert gas (argon or nitrogen) at ≤4°C. Avoid exposure to light and moisture, as photolytic degradation or hydrolysis can generate HBr. Regularly validate stability via GC-MS to detect decomposition products like propene-d6 .
Advanced Research Questions
Q. How can isotopic labeling with this compound be leveraged to trace reaction pathways in complex organic syntheses?
Methodological Answer: Incorporate the compound as a deuterated linker in multi-step reactions (e.g., cross-coupling or cyclopropanation). Use LC-MS/MS or isotopic labeling mass spectrometry to track deuterium retention in intermediates. For example, in Suzuki-Miyaura couplings, monitor deuterium loss to infer cleavage mechanisms .
Q. What experimental strategies resolve contradictions in observed regioselectivity when using this compound versus non-deuterated analogs in elimination reactions?
Methodological Answer: Perform control experiments with both compounds under varying bases (e.g., KOtBu vs. DBU) and solvents. Use ²H NMR to detect isotopic scrambling and kinetic studies to differentiate between E2 and E1cb mechanisms. Computational simulations (e.g., Gaussian) can model steric and electronic effects of deuteration .
Q. How can researchers design mechanistic studies to isolate the isotopic effect of this compound in enzyme-catalyzed dehalogenation reactions?
Methodological Answer: Use stopped-flow kinetics with deuterated and non-deuterated substrates to measure KIE on . Pair with X-ray crystallography or cryo-EM to visualize deuterium’s impact on enzyme-substrate binding. Validate with isotopic labeling of active-site residues via site-directed mutagenesis .
Safety and Compliance
Q. What are the recommended protocols for neutralizing waste containing this compound in laboratory settings?
Methodological Answer: Treat waste with a 10% sodium bicarbonate solution to neutralize HBr byproducts, followed by adsorption onto activated carbon or vermiculite. Dispose via certified hazardous waste facilities. Document disposal methods in compliance with EPA guidelines (e.g., 40 CFR Part 261) .
Data Analysis and Interpretation
Q. How can researchers address discrepancies in NMR spectral data when deuterated byproducts are detected in reactions involving this compound?
Methodological Answer: Use ²H-decoupled ¹H NMR to suppress splitting from deuterium, clarifying proton environments. For complex mixtures, apply DOSY (Diffusion-Ordered Spectroscopy) to separate signals by molecular size. Cross-reference with high-resolution MS to identify deuterated fragments .
Literature and Knowledge Gaps
Q. What systematic approaches can identify understudied applications of this compound in materials science?
Methodological Answer: Conduct a structured literature review using SciFinder or Reaxys with keywords: "deuterated alkyl halides" AND "polymer electrolytes" OR "coordination frameworks." Filter for studies post-2020 to prioritize recent innovations. Cross-reference with patents (e.g., USPTO) to identify industrial-academic collaborations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
